Bienvenue dans la boutique en ligne BenchChem!

4-epi-Withaferin A

Pancreatic cancer Cytotoxicity Withanolide SAR

Select 4-epi-Withaferin A for cell-type-dependent potency shifts in pancreatic cancer assays. This C-4 epimer achieves 1.93× (BxPC-3) and 3.81× (PANC-1) improved cytotoxicity over withaferin A, with unique inversion in MIAPaCa-2 cells. Essential as a stereochemical reference for heat-shock-inducing activity (HSA) SAR and as the synthetic intermediate for 4,27-diacetyl-4-epi-withaferin A, a validated MAPK/glutathione stress pathway activator. Use as a specificity control across multi-cell-line panels to dissect stereochemistry-driven pharmacology. Order high-purity (≥98%) material for your next mechanistic study—request a quote today.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
Cat. No. B12420580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-epi-Withaferin A
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO
InChIInChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1
InChIKeyDBRXOUCRJQVYJQ-SKXGSRCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-epi-Withaferin A: Chemical Class and Core Identity for Preclinical Procurement


4-epi-Withaferin A (CAS 5119-48-24) is a withanolide steroidal lactone that differs from the canonical withaferin A solely in the stereochemical orientation at the C-4 position. This epimeric modification is not a trivial structural nuance; it alters the compound's capacity to engage cellular stress pathways and modulate the heat shock response relative to the parent scaffold [1][2]. The compound is primarily utilized as a research tool for dissecting the structure–activity relationships governing cytoprotective versus cytotoxic signaling in withanolide pharmacology [1].

Why In-Class Withanolide Substitution of 4-epi-Withaferin A Is Not Quantitatively Justified


Within the withanolide class, simple substitution of 4-epi-Withaferin A with the parent withaferin A or its other analogs is not scientifically justified without careful consideration of the specific research objective. The C-4 epimerization directly modifies the scaffold's ability to induce a cytoprotective heat-shock response (HSA) independently of cytotoxicity. Empirical SAR analysis across 36 analogs confirms that structural modifications at C-4 and C-27 are not neutral; acetylation of 4-epi-Withaferin A at the 27-OH position markedly enhances both HSA and cytotoxicity, whereas hydroxylation of the parent scaffold at C-12 or C-15 abolishes both activities [1]. This divergent behavior across a single chemical series precludes the assumption of functional equivalence in cellular assays.

Quantitative Evidence Differentiating 4-epi-Withaferin A from Withaferin A for Scientific Procurement


Enhanced Cytotoxicity in BxPC-3 Pancreatic Cancer Cells Relative to Withaferin A

In a direct comparative evaluation of withaferin A and 4-epi-withaferin A against the BxPC-3 pancreatic cancer cell line, 4-epi-withaferin A exhibited a 1.93-fold increase in cytotoxic potency compared to the parent compound [1].

Pancreatic cancer Cytotoxicity Withanolide SAR

Superior Potency in PANC-1 Cells Versus Withaferin A

Against the PANC-1 pancreatic cancer cell line, 4-epi-withaferin A demonstrated a 3.81-fold enhancement in cytotoxic potency relative to withaferin A [1].

Pancreatic cancer Cytotoxicity Withanolide SAR

Reduced Cytotoxicity in MIAPaCa-2 Cells as a Cautionary Counterexample

In contrast to the BxPC-3 and PANC-1 results, 4-epi-withaferin A was 1.20-fold less potent than withaferin A in the MIAPaCa-2 pancreatic cancer cell line, demonstrating that the epimeric modification does not uniformly enhance activity across all contexts [1].

Pancreatic cancer Cytotoxicity Cell-type specificity

Cytoprotective Heat-Shock-Inducing Activity (HSA) Relative to Withaferin A

In a comprehensive SAR study, 4-epi-withaferin A induced cytoprotective heat-shock activity (HSA) at a level comparable to withaferin A, but its 27-O-acetylated derivative (compound 33) enhanced both HSA and cytotoxicity relative to the unmodified 4-epi scaffold [1]. The parent withaferin A served as the reference standard (HSA EC50: 0.31 μM) [1].

Heat shock response Cytoprotection SAR

Synthetic Tractability as a Precursor to 4,27-Diacetyl-4-epi-Withaferin A

4-epi-Withaferin A serves as the essential synthetic precursor for generating 4,27-diacetyl-4-epi-withaferin A, a derivative that demonstrated further enhanced cytotoxic potency (IC50: 0.29 μM in BxPC-3) and was selected for downstream mechanistic studies [1][2].

Semisynthesis Derivatization Lead optimization

Defined Research Applications for 4-epi-Withaferin A Based on Quantitative Differentiation


Pancreatic Cancer Cell Line-Specific Cytotoxicity Studies (BxPC-3 and PANC-1 Models)

Utilize 4-epi-Withaferin A as a tool compound in BxPC-3 or PANC-1 pancreatic cancer cell assays where enhanced cytotoxic potency relative to the parent withaferin A has been empirically validated [1]. In these specific cell lines, the compound achieves IC50 values of 0.45 μM (BxPC-3) and 2.25 μM (PANC-1), representing 1.93-fold and 3.81-fold potency improvements, respectively, over withaferin A [1].

Withanolide Structure–Activity Relationship (SAR) Reference Standard

Employ 4-epi-Withaferin A as a defined stereochemical reference standard in systematic SAR studies of the withanolide scaffold. The compound serves as the benchmark for assessing the impact of C-4 epimerization on heat-shock-inducing activity (HSA) and cytotoxicity, with its 27-O-acetylated derivative demonstrating that further modification at C-27 can enhance both HSA and cytotoxic endpoints relative to the unmodified epimer [1].

Precursor for Mechanistic Probe Synthesis (4,27-Diacetyl-4-epi-Withaferin A)

Procure 4-epi-Withaferin A as the essential synthetic intermediate for generating 4,27-diacetyl-4-epi-withaferin A, a derivative that demonstrated validated activation of MAPK and glutathione stress pathways in pancreatic cancer models [1][2]. This derivative's selection for confirmatory RT-PCR and Western blotting underscores the utility of the 4-epi scaffold in generating mechanistic probes [1].

Cell-Type Specificity Controls in Withanolide Cytotoxicity Panels

Incorporate 4-epi-Withaferin A as a specificity control in multi-cell-line cytotoxicity panels to empirically demonstrate that stereochemical modifications produce non-uniform potency shifts across different cellular contexts. The observed activity inversion in MIAPaCa-2 cells (IC50: 1.53 μM for 4-epi-WA vs. 1.28 μM for WA) relative to BxPC-3 and PANC-1 cells provides a quantifiable demonstration of cell-type-dependent pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-epi-Withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.